molecular formula C19H17BrClN3O3 B12163409 2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B12163409
M. Wt: 450.7 g/mol
InChI Key: XWKSKMLABONJLC-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N’-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N’-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(2-bromophenoxy)acetohydrazide, which is then reacted with an appropriate indole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N’-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and application.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

2-(2-bromophenoxy)-N’-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N’-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenoxy derivatives and indole-based compounds. Examples include:

  • 2-(4-bromophenoxy)acetohydrazide
  • 5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indole derivatives

Uniqueness

What sets 2-(2-bromophenoxy)-N’-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C19H17BrClN3O3

Molecular Weight

450.7 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-(5-chloro-2-hydroxy-1-propylindol-3-yl)iminoacetamide

InChI

InChI=1S/C19H17BrClN3O3/c1-2-9-24-15-8-7-12(21)10-13(15)18(19(24)26)23-22-17(25)11-27-16-6-4-3-5-14(16)20/h3-8,10,26H,2,9,11H2,1H3

InChI Key

XWKSKMLABONJLC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)COC3=CC=CC=C3Br

Origin of Product

United States

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